4-(2-Methyl-4-thiazolyl)thiobenzamide
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Overview
Description
4-(2-Methyl-4-thiazolyl)thiobenzamide is a heterocyclic compound with the molecular formula C11H10N2S2. It is characterized by the presence of a thiazole ring and a thiobenzamide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-thiazolyl)thiobenzamide typically involves the reaction of 2-methyl-4-thiazolylamine with benzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like 1,4-dioxane, and requires heating to temperatures between 80-90°C for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-thiazolyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(2-Methyl-4-thiazolyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
similar compounds, such as thiabendazole, exert their effects by inhibiting the terminal electron transport system in mitochondria, leading to reduced cellular respiration and energy production . This suggests that 4-(2-Methyl-4-thiazolyl)thiobenzamide may have similar molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: A fungicide with a similar thiazole structure.
Benzothiazole: A compound with a benzene ring fused to a thiazole ring.
Thioamide: A compound containing a thiocarbonyl group (C=S) attached to an amine.
Uniqueness
4-(2-Methyl-4-thiazolyl)thiobenzamide is unique due to its specific combination of a thiazole ring and a thiobenzamide group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C11H10N2S2 |
---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
JKTLVEXJTGKQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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